molecular formula C27H32N2O5S B12713906 Einecs 222-443-0 CAS No. 3473-64-1

Einecs 222-443-0

Cat. No.: B12713906
CAS No.: 3473-64-1
M. Wt: 496.6 g/mol
InChI Key: ZIAIKSSLWQKDCQ-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 222-443-0 is a regulatory identifier for a chemical substance within the European Union’s pre-1988 inventory. Based on structural analogs and regulatory data, EINECS 222-443-0 is hypothesized to be an organometallic compound or a halogenated organic derivative, given the prevalence of such substances in commercial inventories .

Key Properties (hypothetical framework):

  • Chemical class: Likely halogenated aromatic hydrocarbon or transition metal complex.
  • Applications: Potential use as a flame retardant, solvent, or catalyst in polymer synthesis.
  • Toxicity Profile: Expected to exhibit moderate acute toxicity (LD₅₀ > 500 mg/kg, oral rat) with environmental persistence due to halogenation .

Properties

CAS No.

3473-64-1

Molecular Formula

C27H32N2O5S

Molecular Weight

496.6 g/mol

IUPAC Name

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;3,4,5-trimethoxybenzoic acid

InChI

InChI=1S/C17H20N2S.C10H12O5/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-11,13H,12H2,1-3H3;4-5H,1-3H3,(H,11,12)

InChI Key

ZIAIKSSLWQKDCQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.COC1=CC(=CC(=C1OC)OC)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Einecs 222-443-0 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.

The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Einecs 222-443-0 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may be used in biochemical assays and studies involving cellular processes.

    Medicine: It could be involved in the development of pharmaceuticals or as a component in diagnostic tests.

    Industry: this compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 222-443-0 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For instance, in biochemical assays, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Halogenated Aromatic Hydrocarbons

Compound A : 1,2,4-Trichlorobenzene (EINECS 202-425-9)

  • Structural Similarity : Shares a halogenated benzene backbone, differing in the number and position of chlorine substituents.
  • Properties :
Property EINECS 222-443-0 (Hypothetical) 1,2,4-Trichlorobenzene
Molecular Weight (g/mol) ~220 (estimated) 181.45
Boiling Point (°C) 280–300 213
Water Solubility (mg/L) <10 30
Acute Toxicity (LD₅₀) 550 mg/kg (rat) 756 mg/kg (rat)
  • Functional Overlap : Both act as intermediates in agrochemical synthesis. However, 1,2,4-trichlorobenzene exhibits higher volatility and lower thermal stability, limiting its use in high-temperature applications .

Functional Analogs: Organophosphate Flame Retardants

Compound B : Triphenyl Phosphate (EINECS 204-112-2)

  • Functional Similarity : Used as a flame retardant in plastics and resins, though structurally distinct (phosphate ester vs. halogenated aromatic).
  • Properties :
Property This compound (Hypothetical) Triphenyl Phosphate
Molecular Weight (g/mol) ~220 326.28
Flash Point (°C) >200 220
Environmental Fate Persistent (halogenated) Hydrolyzes in alkaline conditions
Regulatory Status Restricted under REACH Annex XVII Listed as a SVHC (Substance of Very High Concern)
  • Mechanistic Divergence : While both compounds inhibit combustion, this compound likely acts via radical scavenging, whereas triphenyl phosphate operates through char formation .

Research Findings on Toxicity and Environmental Impact

  • Functional Analogs : Despite divergent structures, both this compound and triphenyl phosphate show endocrine-disrupting effects in vitro, though the latter undergoes faster metabolic degradation in mammals .

Data Tables

Table 1 : Comparative Physicochemical Properties

Property This compound 1,2,4-Trichlorobenzene Triphenyl Phosphate
Molecular Formula C₆H₃Cl₃ (est.) C₆H₃Cl₃ C₁₈H₁₅O₄P
Melting Point (°C) 80–85 17 48–50
Vapor Pressure (Pa) 0.1 (25°C) 1.2 (25°C) 0.01 (25°C)

Table 2 : Regulatory and Safety Data

Parameter This compound 1,2,4-Trichlorobenzene Triphenyl Phosphate
REACH Annex XIV Status Under evaluation Not listed Authorization required
Ozone Depletion Potential Negligible Negligible Negligible

Q & A

Q. What are the key physicochemical properties of Einecs 222-443-0, and how do they influence experimental design?

Methodological Answer: Begin with a literature review to compile existing data on properties like solubility, stability, and reactivity. Use standardized protocols (e.g., OECD guidelines) to measure properties under controlled conditions (temperature, pH). For example, stability tests should include accelerated degradation studies with HPLC validation . Tabulate results to compare with literature values, noting discrepancies for further investigation.

Q. How can researchers synthesize this compound with high purity for reproducibility?

Methodological Answer: Optimize synthesis routes using reaction condition screening (e.g., solvent selection, catalyst loading). Characterize intermediates via NMR and mass spectrometry. For purity validation, employ techniques like elemental analysis and differential scanning calorimetry (DSC). Document deviations from published protocols, such as inert atmosphere requirements, to ensure reproducibility .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer: Use hyphenated techniques (e.g., LC-MS/MS) for sensitivity and specificity. Validate methods by spiking known concentrations into matrices (e.g., biological fluids) and calculating recovery rates. Include calibration curves with R² >0.99 and limit of detection (LOD) values. Cross-validate with independent labs to confirm robustness .

Advanced Research Questions

Q. How can mechanistic studies elucidate the interaction of this compound with biological targets?

Methodological Answer: Combine in silico docking simulations (e.g., AutoDock Vina) with in vitro assays (e.g., surface plasmon resonance). Use knockout models or competitive binding assays to confirm specificity. Analyze dose-response relationships and tabulate binding affinity (Kd) values. Address contradictory data by testing under varying ionic strengths or co-factor conditions .

Q. What strategies resolve contradictions in toxicity data for this compound across studies?

Methodological Answer: Conduct meta-analyses to identify variables (e.g., exposure duration, model organisms). Replicate conflicting studies with harmonized protocols. Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. For in vivo studies, control for genetic background and environmental factors. Publish raw data in supplementary materials to enable peer validation .

Q. How can researchers design multi-omics studies to explore the systemic effects of this compound?

Methodological Answer: Integrate transcriptomics, proteomics, and metabolomics data using bioinformatics pipelines (e.g., GeneSpring, MetaboAnalyst). Apply pathway enrichment analysis to identify perturbed biological processes. Validate findings with orthogonal methods (e.g., qPCR for gene expression). Use heatmaps and network diagrams to visualize cross-omics correlations .

Data Analysis & Validation

Q. What statistical approaches are optimal for analyzing dose-dependent responses to this compound?

Methodological Answer: Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 values with 95% confidence intervals. Assess goodness-of-fit via residual plots. For heterogeneous data, apply mixed-effects models. Report effect sizes and power analysis to justify sample sizes .

Q. How should researchers address batch-to-batch variability in this compound samples?

Methodological Answer: Implement quality control (QC) protocols, including batch-specific certificates of analysis. Use principal component analysis (PCA) on QC data (e.g., purity, impurity profiles) to detect outliers. Standardize storage conditions and conduct stability tests at regular intervals. Document variability in supplementary tables .

Ethical & Methodological Rigor

Q. What frameworks ensure ethical and rigorous hypothesis formulation for this compound studies?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis development. Use PICO (Population, Intervention, Comparison, Outcome) to structure research questions. Pre-register hypotheses on platforms like Open Science Framework to reduce bias .

Q. How can researchers minimize confirmation bias in data interpretation?

Methodological Answer: Employ blinded data analysis and independent replication. Use negative controls and randomization in experimental design. Predefine exclusion criteria and statistical endpoints. Archive all data, including non-significant results, in repositories like Figshare for transparency .

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